(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is a complex organic compound notable for its intricate molecular structure, which includes a methyl ester group, a morpholino ring, and a pyrido[1,2-a]pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmaceutical development. Its unique structural features suggest that it may interact with multiple biological targets, making it a candidate for various therapeutic applications.
The compound is classified as a pharmaceutical intermediate and is part of a broader class of compounds known for their kinase inhibition properties. It is particularly recognized for its role as a selective inhibitor of phosphoinositide 3-kinase pathways, which are crucial in cancer therapy and other diseases characterized by dysregulated cell signaling .
The synthesis of (S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate typically involves several key steps:
The molecular formula of (S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is , with a molecular weight of approximately 408.45 g/mol. The compound features multiple functional groups including:
The compound's structural complexity enhances its potential as a therapeutic agent due to its ability to modulate multiple biological pathways .
(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for (S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate primarily involves its role as an inhibitor of phosphoinositide 3-kinase. This inhibition disrupts downstream signaling pathways that are often upregulated in cancer cells, leading to decreased cell proliferation and increased apoptosis.
Studies indicate that the compound's enantiomers exhibit different levels of activity; one enantiomer may demonstrate superior pharmacokinetic properties compared to the other. This differential activity underscores the importance of enantiomeric purity in therapeutic applications .
The physical and chemical properties of (S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate include:
Property | Value |
---|---|
Boiling Point | 635.5 ± 65.0 °C (Predicted) |
Density | 1.36 g/cm³ |
Solubility | Insoluble in water; ≥20.4 mg/mL in DMSO; ≥6.36 mg/mL in ethanol |
pKa | 3.90 ± 0.50 (Predicted) |
Color | White to light yellow |
These properties suggest that the compound is stable under standard conditions but may require specific handling procedures due to its low solubility in water .
(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate has potential applications across various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2